

2-(5-bromo-1H-indol-3-yl)acetamide IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(5-bromo-1H-indol-3-yl)acetamide

Cat. No.: B180967

[Get Quote](#)

An In-Depth Technical Guide to **2-(5-bromo-1H-indol-3-yl)acetamide**: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of **2-(5-bromo-1H-indol-3-yl)acetamide**, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, and the strategic introduction of a bromine atom at the 5-position can substantially enhance biological activity.^[1] This document details the molecule's nomenclature, physicochemical properties, a robust and reproducible synthetic protocol with mechanistic insights, and state-of-the-art analytical techniques for its characterization. Furthermore, it explores the compound's primary biological activities, with a particular focus on its role as a small-molecule ligand for CBP/p300 bromodomains, highlighting its therapeutic potential.^[2] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to synthesize, characterize, and utilize this promising molecular entity.

Nomenclature and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section outlines the formal nomenclature and key physicochemical data for **2-(5-bromo-1H-indol-3-yl)acetamide**.

IUPAC Name and Synonyms

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2-(5-bromo-1H-indol-3-yl)acetamide**.^{[3][4][5]}

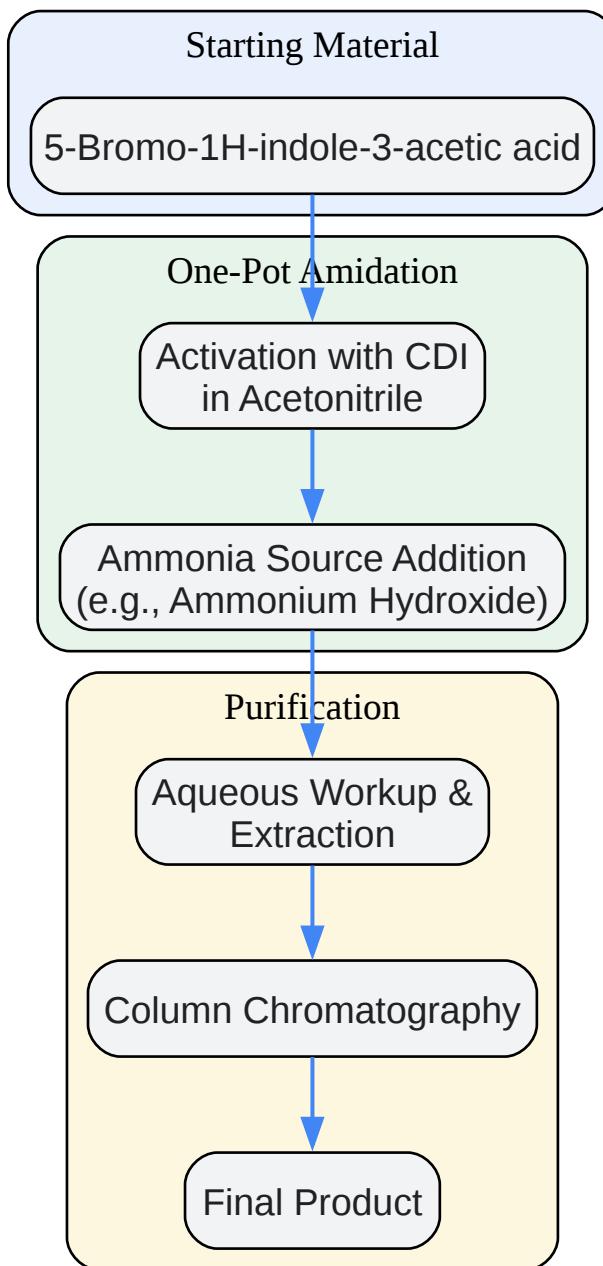
It is also commonly known by several synonyms in commercial and research contexts:

- 5-Bromoindole-3-acetamide^{[2][6]}
- 5-Bromo-1H-indole-3-acetamide^{[2][6]}
- 5BrIAM^[6]
- NSC 88146^[6]

Physicochemical Data

The key physicochemical properties are summarized in the table below. These parameters are critical for predicting the compound's behavior in various biological and chemical systems, including solubility, membrane permeability, and metabolic stability.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ BrN ₂ O	[2][6]
Molecular Weight	253.1 g/mol	[2]
Monoisotopic Mass	251.98982 Da	Calculated
XLogP3	1.9	Estimated
Hydrogen Bond Donors	2	Calculated
Hydrogen Bond Acceptors	2	Calculated
CAS Number	196081-79-5	[2][3][6]
Appearance	White to off-white solid	[2]


Synthesis and Mechanism

The synthesis of indole-3-acetamides is a well-established process in organic chemistry. The following protocol is a robust, one-pot method adapted from literature procedures for analogous

compounds, utilizing a carbodiimidazole coupling agent for efficient amide bond formation.[7][8][9]

Synthetic Workflow

The synthesis follows a logical progression from the starting material to the final purified product. The workflow ensures high purity and efficient conversion.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(5-bromo-1H-indol-3-yl)acetamide**.

Detailed Synthetic Protocol

This protocol describes the synthesis on a 1 mmol scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- 5-Bromo-1H-indole-3-acetic acid (254 mg, 1 mmol)
- 1,1'-Carbonyldiimidazole (CDI) (178 mg, 1.1 mmol)
- Pyridine (catalytic amount, ~0.1 mL)
- Anhydrous Acetonitrile (20 mL)
- Ammonium Hydroxide (28-30% solution, 5 mL)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Sodium Sulfate
- Silica Gel for chromatography

Procedure:

- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-1H-indole-3-acetic acid (1 mmol).
- Add anhydrous acetonitrile (20 mL) and pyridine (catalytic). Stir until the starting material is mostly dissolved.
- Add CDI (1.1 mmol) to the mixture in one portion. The solution may effervesce as CO₂ gas is evolved.

- Stir the reaction mixture at room temperature for 45-60 minutes. The progress of the activation can be monitored by Thin Layer Chromatography (TLC).
 - Scientist's Note: Pyridine acts as a base to deprotonate the carboxylic acid, enhancing its nucleophilicity towards CDI.^{[7][9]} The formation of the acyl-imidazole intermediate is the key activation step.
- After activation is complete, cool the flask in an ice bath and slowly add ammonium hydroxide solution (5 mL).
- Remove the flask from the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the intermediate.
- Remove the acetonitrile under reduced pressure using a rotary evaporator.
- To the remaining residue, add DCM (50 mL) and saturated sodium bicarbonate solution (30 mL). Transfer to a separatory funnel and extract.
- Separate the layers and wash the organic layer with brine (30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purify the crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **2-(5-bromo-1H-indol-3-yl)acetamide**.

Reaction Mechanism

The reaction proceeds via the formation of a highly reactive N-acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia to form the final amide product.

Caption: Mechanism of CDI-mediated amidation of 5-bromo-1H-indole-3-acetic acid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

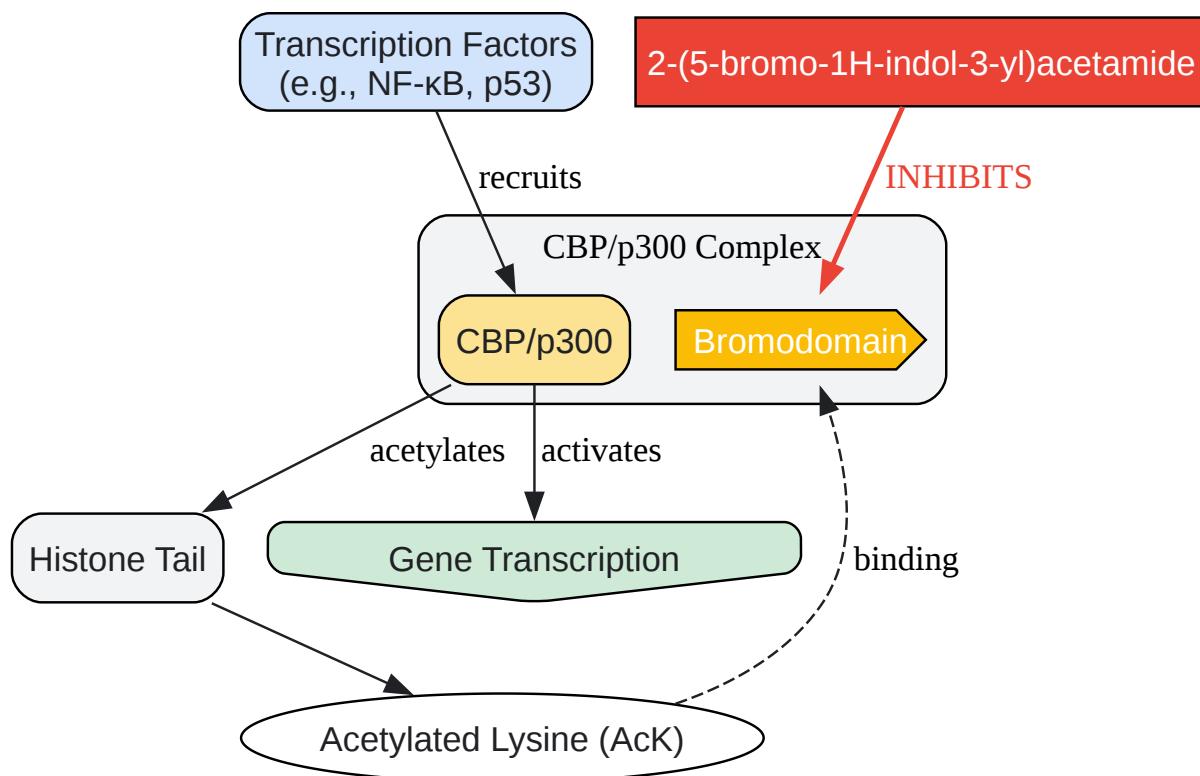
Structural Elucidation

- ^1H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of protons. Expected signals would include aromatic protons on the indole ring (with splitting patterns affected by the bromine substituent), a singlet for the indole N-H, a singlet for the methylene (-CH₂-) group, and two signals for the amide (-NH₂) protons.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule. Key signals include the carbonyl carbon of the amide (~170 ppm), the methylene carbon, and distinct signals for the eight aromatic carbons of the bromoindole ring.[7]
- MS (Mass Spectrometry): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[7][8] The presence of bromine will result in a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity).

Purity Assessment

- HPLC-UV (High-Performance Liquid Chromatography with UV Detection): This is the gold standard for assessing the purity of small molecules.[10] A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or TFA) is typically effective. Purity is determined by integrating the area of the product peak relative to the total peak area at a suitable UV wavelength (e.g., 220 or 280 nm).
- TLC (Thin Layer Chromatography): A rapid and effective technique for monitoring reaction progress and guiding purification.[8]

Technique	Purpose	Expected Outcome
¹ H NMR	Structural Confirmation	Correct number of protons with expected chemical shifts and splitting patterns.
¹³ C NMR	Carbon Skeleton Confirmation	Correct number of carbon signals, including a characteristic amide carbonyl peak.
HRMS	Molecular Formula Verification	Measured mass within 5 ppm of the calculated mass for C ₁₀ H ₉ BrN ₂ O.
HPLC-UV	Purity Quantification	Purity ≥95% for most research applications.


Biological Activity and Therapeutic Potential

The 5-bromoindole scaffold is a key pharmacophore in modern drug discovery, exhibiting a wide range of biological activities.[\[1\]](#)

Primary Application: CBP/p300 Bromodomain Ligand

The most specific reported application of **2-(5-bromo-1H-indol-3-yl)acetamide** is in the discovery and optimization of small-molecule ligands for the bromodomains of CREB-binding protein (CBP) and p300.[\[2\]](#)

- Mechanism of Action: Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. CBP and p300 are crucial co-activators that play a central role in regulating gene expression. By inhibiting the bromodomain, small molecules like **2-(5-bromo-1H-indol-3-yl)acetamide** can disrupt the protein-protein interactions necessary for the transcription of genes involved in cell proliferation and survival. This mechanism is a key therapeutic strategy in oncology and inflammation.

[Click to download full resolution via product page](#)

Caption: Inhibition of the CBP/p300 bromodomain interaction by **2-(5-bromo-1H-indol-3-yl)acetamide**.

Broader Therapeutic Potential

As part of the broader class of halogenated indole acetamides, the compound may possess other activities that warrant investigation:

- Anticancer: Many indole derivatives exhibit anticancer activity by targeting various pathways, including EGFR tyrosine kinase.[1][11]
- Antihyperglycemic & Antioxidant: Non-halogenated indole-3-acetamides have shown potential as α -amylase inhibitors and antioxidants.[7][8]
- Antimicrobial & Antiviral: The indole nucleus is a component of many antimicrobial and antiviral agents.[1]

Conclusion and Future Directions

2-(5-bromo-1H-indol-3-yl)acetamide is a synthetically accessible and versatile compound with significant therapeutic potential, particularly as an epigenetic modulator targeting CBP/p300 bromodomains. Its robust synthesis and clear analytical profile make it an attractive scaffold for further medicinal chemistry efforts.

Future research should focus on:

- Structure-Activity Relationship (SAR) Studies: Modifying the acetamide moiety and exploring alternative substitutions on the indole ring to optimize potency and selectivity.
- In Vitro and In Vivo Profiling: Comprehensive testing in relevant cancer cell lines and animal models to validate its therapeutic efficacy.
- Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.

This technical guide provides a solid foundation for researchers to engage with this promising molecule, from its fundamental synthesis to its application in cutting-edge drug discovery.

References

- Kanwal, et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α -Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega. [\[Link\]](#)
- Kanwal, et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α -Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies.
- Kanwal, et al. (2018). A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole.
- PubChem. (n.d.). 2-(5-bromo-1H-indol-3-yl)-1H-phenanthro(9,10-d)imidazole. PubChem. [\[Link\]](#)
- PubChem. (n.d.). 2-(5-bromo-1H-indol-3-yl)-N-hydroxyacetamide. PubChem. [\[Link\]](#)
- ACS Publications. (1953). A Convenient Synthesis of Indole-3-acetic Acids. Journal of the American Chemical Society. [\[Link\]](#)

- National Center for Biotechnology Information. (2020). Synthesis of 2-(1 H-Indol-2-yl)acetamides via Brønsted Acid-Assisted Cyclization Cascade. *Journal of Organic Chemistry*. [Link]
- BioOrganics. (n.d.). 5-Bromoindole-3-acetamide. *BioOrganics*. [Link]
- Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. *American Pharmaceutical Review*. [Link]
- MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. *Molecules*. [Link]
- PubChem. (n.d.). Indole-3-acetamide. *PubChem*. [Link]
- ResearchGate. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. *Marine Drugs*. [Link]
- Doron Scientific. (n.d.). **2-(5-Bromo-1H-indol-3-yl)acetamide**. Doron Scientific. [Link]
- NIST. (n.d.). 1H-Indole-3-acetamide. *NIST WebBook*. [Link]
- ResearchGate. (n.d.). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-BROMOINDOLE-3-ACETAMIDE | 196081-79-5 | chemicalbook.com
- 3. [196081-79-5|2-\(5-Bromo-1H-indol-3-yl\)acetamide|BLD Pharm](http://196081-79-5|2-(5-Bromo-1H-indol-3-yl)acetamide|BLD Pharm) [bldpharm.com]
- 4. Indole-3-acetamide | C10H10N2O | CID 397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. doronscientific.com [doronscientific.com]
- 6. BioOrganics [bioorganics.biz]
- 7. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy 2-(6-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide [smolecule.com]
- To cite this document: BenchChem. [2-(5-bromo-1H-indol-3-yl)acetamide IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180967#2-5-bromo-1h-indol-3-yl-acetamide-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com